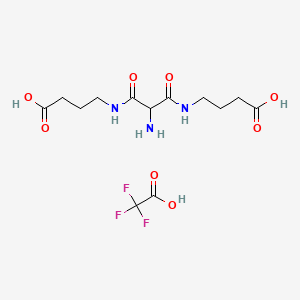![molecular formula C6H5BrN4O B1148953 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-57-7](/img/structure/B1148953.png)
5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine
Vue d'ensemble
Description
“5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine” is a chemical compound. It belongs to the class of triazolopyrazines . Triazolopyrazines are heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyrazines involves various chemical reactions. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . For example, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity .Molecular Structure Analysis
The molecular structure of “5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine” is characterized by the presence of bromine and methoxy groups attached to the triazolopyrazine core . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazolopyrazines can participate in various chemical reactions. For instance, they can undergo aromatic nucleophilic substitution . The structure–activity relationship of triazolo[4,3-A]pyrazine derivatives has been analyzed, and some of the synthesized compounds have shown significant biological activity .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine: is utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often contain nitrogen and exhibit significant biological activities. The synthesis process typically involves eco-friendly methods, such as microwave-mediated, catalyst-free reactions, which are advantageous for sustainable chemistry practices .
Antibacterial Agents
This compound has been explored for its potential as an antibacterial agent. Novel derivatives of triazolopyrazine have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to first-line antibacterial agents like ampicillin .
Pharmaceutical Drug Development
The triazolopyrazine scaffold is found in many biologically active compounds and drugs. Its derivatives are being investigated for their potential use in treating various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Material Sciences
Applications in material sciences have also been reported for triazolopyrazine derivatives. These compounds can be used in the development of new materials with unique properties, potentially useful in various technological applications .
Biological Activity Profiling
Derivatives of 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine are studied for their biological activity profiles. They are tested for various activities, such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, which are important targets in drug discovery .
Sustainable Chemistry
The compound’s synthesis aligns with the principles of sustainable chemistry, emphasizing the use of eco-friendly methods and reagents. This approach minimizes environmental impact and promotes the development of green chemistry practices .
Functional Group Tolerance in Synthesis
The synthetic methods involving 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine demonstrate good functional group tolerance. This allows for the creation of a broad range of derivatives, enhancing the compound’s utility in various chemical syntheses .
Late-Stage Functionalization
Late-stage functionalization is a strategy used to diversify the chemical structure of triazolopyrazine derivatives. This process is crucial for tailoring the properties of the compound for specific applications, such as drug development or material engineering .
Mécanisme D'action
Target of Action
Related compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to exhibit significant inhibitory activity against certain kinases . For instance, they have been found to inhibit CDK2, a kinase involved in cell cycle regulation .
Mode of Action
For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit the activity of kinases, thereby affecting cell cycle progression .
Biochemical Pathways
Given its potential inhibitory activity against kinases, it may impact pathways related to cell cycle regulation .
Result of Action
Related compounds have been reported to exhibit significant anti-proliferative activity against certain cancer cell lines .
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-5-10-9-3-11(5)4(7)2-8-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZNGFFMXPNDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N2C1=NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)





